molecular formula C6H6FO3PS B10844773 5-Fluoro-2-sulfanyl-phenylphosphonic acid

5-Fluoro-2-sulfanyl-phenylphosphonic acid

Katalognummer B10844773
Molekulargewicht: 208.15 g/mol
InChI-Schlüssel: RDAVYJKCJHOMSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-2-sulfanyl-phenylphosphonic acid is an organophosphonic acid derivative characterized by the presence of a fluorine atom, a sulfanyl group, and a phosphonic acid group attached to a benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-sulfanyl-phenylphosphonic acid typically involves the introduction of the fluorine and sulfanyl groups onto a benzene ring, followed by the addition of the phosphonic acid group. One common method involves the use of fluorobenzene as a starting material, which undergoes sulfonation to introduce the sulfanyl group. The resulting intermediate is then subjected to a phosphonation reaction to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of efficient purification techniques to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-2-sulfanyl-phenylphosphonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

5-Fluoro-2-sulfanyl-phenylphosphonic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-sulfanyl-phenylphosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and sulfanyl group can enhance the compound’s binding affinity to these targets, while the phosphonic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Fluoro-2-sulfanylbenzoic acid: Similar structure but lacks the phosphonic acid group.

    2-Sulfanyl-phenylphosphonic acid: Similar structure but lacks the fluorine atom.

    5-Fluoro-phenylphosphonic acid: Similar structure but lacks the sulfanyl group.

Uniqueness

5-Fluoro-2-sulfanyl-phenylphosphonic acid is unique due to the presence of all three functional groups (fluorine, sulfanyl, and phosphonic acid) on the benzene ring.

Eigenschaften

Molekularformel

C6H6FO3PS

Molekulargewicht

208.15 g/mol

IUPAC-Name

(5-fluoro-2-sulfanylphenyl)phosphonic acid

InChI

InChI=1S/C6H6FO3PS/c7-4-1-2-6(12)5(3-4)11(8,9)10/h1-3,12H,(H2,8,9,10)

InChI-Schlüssel

RDAVYJKCJHOMSD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)P(=O)(O)O)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.